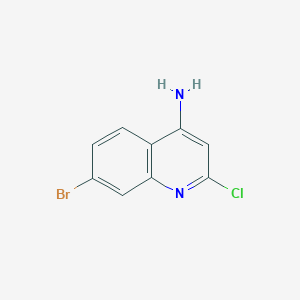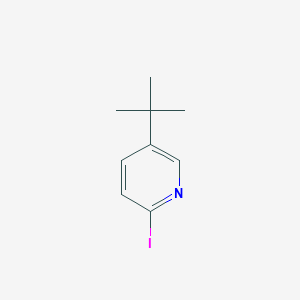
5-(tert-Butyl)-2-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-2-iodopyridine: is an organic compound that belongs to the class of iodopyridines It features a pyridine ring substituted with a tert-butyl group at the 5-position and an iodine atom at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-iodopyridine typically involves the iodination of 5-(tert-butyl)pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-(tert-Butyl)-2-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to remove the iodine atom, forming 5-(tert-butyl)pyridine.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or THF.
Major Products Formed:
Nucleophilic Substitution: Products like 5-(tert-butyl)-2-aminopyridine, 5-(tert-butyl)-2-thiolpyridine.
Oxidation: this compound N-oxide.
Reduction: 5-(tert-butyl)pyridine.
Coupling Reactions: Biaryl compounds with various substituents.
科学的研究の応用
Chemistry: 5-(tert-Butyl)-2-iodopyridine is used as a building block in organic synthesis. Its iodine atom serves as a versatile leaving group in various substitution and coupling reactions, enabling the synthesis of complex molecules.
Biology and Medicine: The compound is explored for its potential in medicinal chemistry, particularly in the design of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the chemical industry, this compound is utilized in the synthesis of agrochemicals, dyes, and advanced materials. Its reactivity makes it a valuable intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 5-(tert-Butyl)-2-iodopyridine depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be easily displaced by nucleophiles or participate in coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
2-Iodopyridine: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
5-(tert-Butyl)-2-bromopyridine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and selectivity in reactions.
5-(tert-Butyl)-2-chloropyridine: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.
Uniqueness: 5-(tert-Butyl)-2-iodopyridine is unique due to the combination of the bulky tert-butyl group and the highly reactive iodine atom. This combination provides distinct steric and electronic properties, making it a valuable compound in various synthetic applications.
特性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
5-tert-butyl-2-iodopyridine |
InChI |
InChI=1S/C9H12IN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 |
InChIキー |
PRAUURAOAIVKKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)


![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
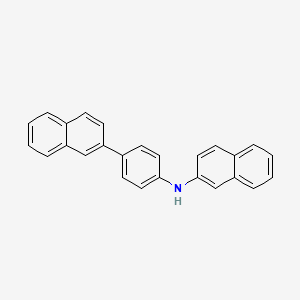
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
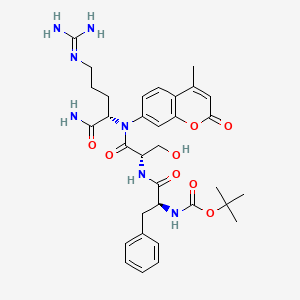
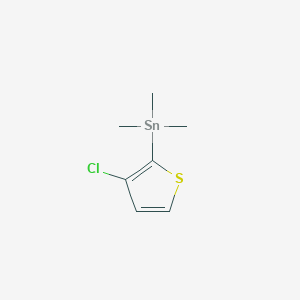


![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)

